molecular formula C7H13BrS B15256007 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane

1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane

Cat. No.: B15256007
M. Wt: 209.15 g/mol
InChI Key: FVTVCBGRJCPVRF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a 2-(methylsulfanyl)ethyl group. Compounds with cyclopropane rings are known for their unique chemical properties due to the ring strain associated with the three-membered ring structure. The presence of bromine and sulfur in the molecule suggests potential reactivity and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a bromomethylating agent and a sulfur-containing nucleophile.

    Cyclopropanation: The starting material, an alkene, undergoes cyclopropanation using a reagent such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide).

    Bromomethylation: The cyclopropane intermediate is then treated with a bromomethylating agent, such as bromoform or dibromomethane, under basic conditions to introduce the bromomethyl group.

    Thioether Formation: The final step involves the reaction of the bromomethylated cyclopropane with a sulfur-containing nucleophile, such as methanethiol, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be a site for nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The sulfur atom in the 2-(methylsulfanyl)ethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the bromomethyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide under mild to moderate conditions.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate under acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted cyclopropanes with various functional groups replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones derived from the oxidation of the sulfur atom.

    Reduction: Reduced cyclopropane derivatives with the bromomethyl group converted to a methyl group or other reduced forms.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through covalent or non-covalent interactions. The presence of reactive functional groups like the bromomethyl and methylsulfanyl groups suggests potential for forming covalent bonds with biological macromolecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane: Similar structure with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane: Similar structure with an ethylsulfanyl group instead of methylsulfanyl.

    1-(Bromomethyl)-1-[2-(methylsulfanyl)propyl]cyclopropane: Similar structure with a propyl group instead of ethyl.

Uniqueness

1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane is unique due to the combination of the cyclopropane ring, bromomethyl group, and methylsulfanyl group

Properties

Molecular Formula

C7H13BrS

Molecular Weight

209.15 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methylsulfanylethyl)cyclopropane

InChI

InChI=1S/C7H13BrS/c1-9-5-4-7(6-8)2-3-7/h2-6H2,1H3

InChI Key

FVTVCBGRJCPVRF-UHFFFAOYSA-N

Canonical SMILES

CSCCC1(CC1)CBr

Origin of Product

United States

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